
rac 1-Hydroxy Ketorolac Methyl Ester-d3
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Overview
Description
rac 1-Hydroxy Ketorolac Methyl Ester-d3: is a deuterated derivative of rac 1-Hydroxy Ketorolac Methyl Ester. It is a labeled analogue used primarily in scientific research. The compound has a molecular formula of C16H12D3NO4 and a molecular weight of 288.31 . It is often utilized in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Hydroxy Ketorolac Methyl Ester-d3 involves the incorporation of deuterium atoms into the molecular structure of rac 1-Hydroxy Ketorolac Methyl Ester. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production is carefully monitored to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: rac 1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Pharmacokinetic Studies
Stable isotopes like rac 1-Hydroxy Ketorolac Methyl Ester-d3 are crucial in pharmacokinetic studies. They allow researchers to track the metabolism and distribution of the drug within biological systems without altering its chemical behavior. This capability is essential for understanding the drug's pharmacodynamics and optimizing its therapeutic efficacy.
Key Applications:
- Metabolism Tracking : Researchers utilize this compound to monitor how the drug is processed in the body, identifying metabolic pathways and potential interactions with other substances.
- Bioavailability Assessment : By using stable isotopes, scientists can determine the bioavailability of Ketorolac in various formulations, aiding in the development of more effective delivery systems.
Cancer Research
Recent studies have highlighted the potential of Ketorolac and its derivatives in oncology. Specifically, this compound has been investigated for its effects on cancer cell signaling pathways.
Case Study Insights:
- Inhibition of Tumor Growth : Research indicates that Ketorolac can inhibit Rac-1 and Cdc42 signaling pathways, which are crucial for cell proliferation and metastasis in renal cell carcinoma (RCC). In xenograft models, Ketorolac demonstrated significant tumor growth inhibition when administered alone or in combination with other therapies .
- Mechanism of Action : The compound acts as a Par-4 secretagogue, leading to modulation of tumor suppressor pathways. This mechanism has been shown to enhance apoptosis in cancer cells, providing a dual role as both an anti-inflammatory agent and a potential anticancer therapy .
Data Table: Summary of Research Findings
Implications for Drug Development
The unique properties of this compound facilitate its use in drug development processes. Its ability to serve as a tracer in metabolic studies allows for more accurate predictions about how new formulations will behave in clinical settings.
Future Directions:
- Clinical Trials : The promising results from preclinical studies warrant further investigation through clinical trials to evaluate the efficacy and safety of this compound in cancer treatment.
- Combination Therapies : Exploring its use alongside existing cancer therapies could lead to improved treatment outcomes for patients with resistant forms of cancer.
Mechanism of Action
The mechanism of action of rac 1-Hydroxy Ketorolac Methyl Ester-d3 is similar to that of ketorolac. It acts by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation, pain, and fever . The deuterated form allows for more precise tracking and analysis in metabolic studies.
Comparison with Similar Compounds
- rac 1-Hydroxy Ketorolac Methyl Ester
- Ketorolac
- 4-Hydroxy Ketorolac
- 1-Keto Ketorolac
- rac Ketorolac-d4
- Ketorolac-d5
Uniqueness: rac 1-Hydroxy Ketorolac Methyl Ester-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate analytical measurements in research applications. This makes it particularly valuable in studies requiring precise quantification and tracking of metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for structural characterization of rac 1-Hydroxy Ketorolac Methyl Ester-d3?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- NMR Spectroscopy : Use 1H NMR and 13C NMR to confirm the deuterium labeling pattern and verify the methyl ester functional group. For isotopic purity, 2H NMR (if accessible) can quantify deuterium incorporation .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C16H12D3NO4) and isotopic distribution. Ensure resolution >30,000 to distinguish isotopic peaks .
- HPLC-PDA : Employ reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess chemical purity and stability under storage conditions (e.g., refrigerated storage as per supplier guidelines) .
Q. How can researchers ensure stability during storage and handling of This compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or deuterium exchange. Stability studies should include periodic analysis (e.g., every 3 months) using HPLC to monitor degradation .
- Handling : Use inert atmospheres (argon/nitrogen) during weighing to minimize exposure to humidity. Avoid contact with strong acids/bases, as ester bonds are prone to hydrolysis under extreme pH .
Advanced Research Questions
Q. What experimental design strategies are optimal for studying the metabolic pathways of This compound in preclinical models?
- Methodological Answer :
- Isotope Tracing : Use deuterated analogs to track metabolic conversion via LC-MS/MS. For example, monitor the formation of deuterated ketorolac metabolites in liver microsomes or plasma .
- Dose Optimization : Employ factorial design (e.g., 2k factorial) to evaluate variables like dose, administration route, and sampling timepoints. Statistical tools (ANOVA) can identify significant interactions between variables .
- Control Experiments : Include non-deuterated analogs to differentiate isotope effects (e.g., metabolic rate differences due to C-D vs. C-H bonds) .
Q. How should researchers address contradictory data in chiral separation studies of This compound enantiomers?
- Methodological Answer :
- Method Validation : Compare multiple chiral stationary phases (e.g., amylose vs. cellulose derivatives) and mobile phase compositions (e.g., hexane/isopropanol ratios) to resolve discrepancies in enantiomeric resolution .
- Data Reconciliation : Use principal component analysis (PCA) to identify outliers or systematic errors in retention time or peak symmetry. Cross-validate results with circular dichroism (CD) spectroscopy for absolute configuration confirmation .
Q. What computational tools can predict isotopic effects on the pharmacokinetic behavior of This compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on bond strength and metabolic enzyme binding (e.g., cytochrome P450 interactions). Tools like GROMACS or AMBER can simulate deuterium’s kinetic isotope effects (KIEs) .
- Pharmacokinetic Modeling : Integrate in vitro metabolism data (e.g., microsomal clearance) with physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to predict in vivo behavior .
Q. Methodological Challenges and Solutions
Q. How to optimize synthetic routes for This compound to improve isotopic purity?
- Methodological Answer :
- Deuterium Source Selection : Use deuterated methylating agents (e.g., CD3I) in esterification steps to minimize isotopic dilution. Monitor reaction progress via FTIR for ester bond formation .
- Purification : Apply preparative HPLC with deuterated solvents (e.g., D2O/acetonitrile-d3) to avoid proton exchange during purification. Confirm isotopic purity via isotopic ratio mass spectrometry (IRMS) .
Q. What strategies mitigate batch-to-batch variability in deuterated analogs like This compound?
- Methodological Answer :
- Quality-by-Design (QbD) : Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Response surface methodology (RSM) can identify critical process parameters .
- Batch Tracking : Implement blockchain or LIMS (Laboratory Information Management Systems) to log synthetic conditions and correlate with analytical outcomes (e.g., isotopic purity, yield) .
Q. Data Analysis and Reporting Standards
Q. How to standardize reporting of deuterium incorporation in This compound across studies?
- Methodological Answer :
- Nomenclature Compliance : Follow IUPAC guidelines for isotopic labeling (e.g., "-d3" suffix for three deuterium atoms) and report exact positions (e.g., methyl ester-CD3) .
- Data Tables : Include columns for isotopic purity (atom% D), analytical method (e.g., HRMS), and batch ID in supplementary materials. Use tools like SDMS (Scientific Data Management Systems) for metadata organization .
Properties
CAS No. |
1794752-29-6 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
288.317 |
IUPAC Name |
trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3 |
InChI Key |
BVOPXASBFYEPRL-FIBGUPNXSA-N |
SMILES |
COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Synonyms |
5-Benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Methyl Ester-d3; Ketorolac Impurity G-d3; |
Origin of Product |
United States |
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